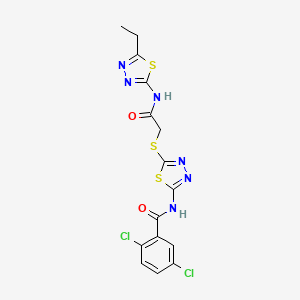
2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H12Cl2N6O2S3 and its molecular weight is 475.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2,5-dichloro-N-(5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Synthesis
The compound's structure features multiple active pharmacophores, notably the thiadiazole rings and a benzamide moiety. These structural components are essential for its biological interactions. The synthesis typically involves multi-step reactions that include the formation of thiadiazole derivatives and subsequent modifications to achieve the final product.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- Thiadiazole Derivatives : A study demonstrated that thiadiazole derivatives possess potent antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups (e.g., Cl or Br) at specific positions on the ring enhances this activity .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented:
- Mechanisms of Action : Thiadiazole compounds have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .
- Case Studies : In vitro studies have demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, one derivative showed an IC50 value in the micromolar range against these cell lines .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Effect on Biological Activity |
|---|---|
| Electron-withdrawing groups | Enhance antimicrobial activity |
| Substituents at para position | Affect receptor binding affinities |
| Presence of thiadiazole rings | Contribute to anticancer properties |
Research Findings
Recent studies have explored various aspects of the compound's biological activity:
- Antimicrobial Studies : A comprehensive evaluation revealed that compounds with electron-withdrawing groups exhibited improved efficacy against bacterial strains compared to their electron-donating counterparts .
- Anticancer Mechanisms : Investigations into the mechanisms revealed that these compounds can inhibit key signaling pathways involved in cancer progression .
- Synergistic Effects : Some studies suggest that combining thiadiazole derivatives with other known anticancer agents can lead to synergistic effects, enhancing overall therapeutic outcomes .
特性
IUPAC Name |
2,5-dichloro-N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6O2S3/c1-2-11-20-21-13(27-11)18-10(24)6-26-15-23-22-14(28-15)19-12(25)8-5-7(16)3-4-9(8)17/h3-5H,2,6H2,1H3,(H,18,21,24)(H,19,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFNXFMKKJPJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














